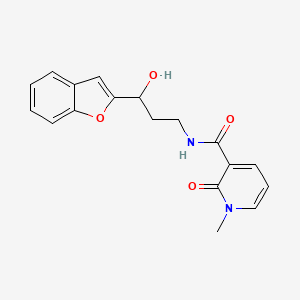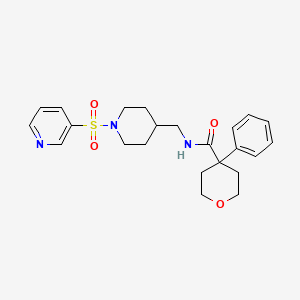
4-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, any common names, and its structural formula. The compound’s role or use in industry or research would also be mentioned.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds present, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization and Potential Therapeutic Applications
Parkinson's Disease Research : Compounds similar to 4-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide have been investigated for their neurotoxic effects, which have implications in understanding and potentially treating Parkinson's disease. For example, the study of substances related to MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) provides insights into the chemical basis of parkinsonism and suggests avenues for the development of protective strategies against neurodegenerative diseases (Langston et al., 1983).
Insomnia Treatment via Orexin Receptor Antagonism : The disposition and metabolism of novel orexin 1 and 2 receptor antagonists, like SB-649868, under development for treating insomnia, highlight the importance of understanding the pharmacokinetics of therapeutic agents. Such research is essential for developing effective treatments with minimal side effects (Renzulli et al., 2011).
HIV-1 Protease Inhibition for AIDS Treatment : The metabolism of L-735,524, a potent HIV-1 protease inhibitor, in human urine showcases the metabolic pathways involved in drug elimination and helps in optimizing dosing regimens for better therapeutic outcomes (Balani et al., 1995).
Exposure Assessment to Environmental Toxicants : Studies on the exposure to organophosphorus and pyrethroid pesticides among populations, especially children, underscore the significance of chemical safety and risk assessment in public health. Understanding the metabolic profiles of such compounds can guide regulatory policies and protective measures (Babina et al., 2012).
Cancer Therapy via Bcl-2 Protein Inhibition : The metabolism and disposition of Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, provide crucial information for its use in treating hematologic malignancies. Studies on its pharmacokinetics and metabolism help in understanding the drug's efficacy and safety profile (Liu et al., 2017).
Toxicological Studies and Public Health : Research on the presence of carcinogenic heterocyclic amines in the urine of healthy volunteers eating a normal diet but not of inpatients receiving parenteral alimentation provides evidence of dietary exposure to potential carcinogens. Such studies are vital for understanding the links between diet, environmental exposure, and cancer risk (Ushiyama et al., 1991).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions or applications for the compound.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Eigenschaften
IUPAC Name |
4-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c27-22(23(10-15-30-16-11-23)20-5-2-1-3-6-20)25-17-19-8-13-26(14-9-19)31(28,29)21-7-4-12-24-18-21/h1-7,12,18-19H,8-11,13-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURDMDPEUGEJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2687077.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2687078.png)
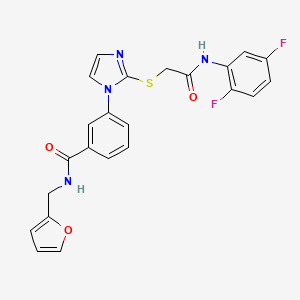

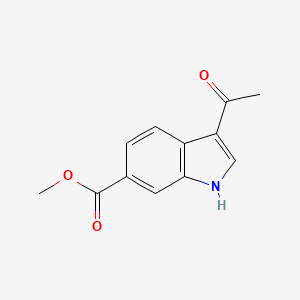
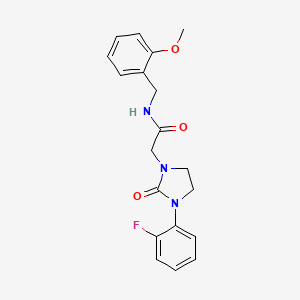
![9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B2687090.png)

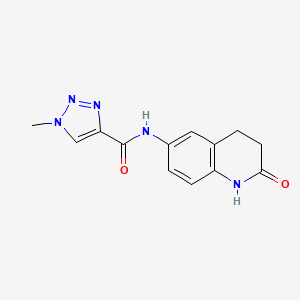
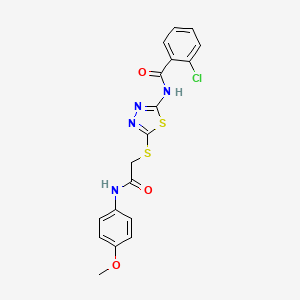
![N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2687096.png)
![3-{4-[2,6-bis(propan-2-yl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-3-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2687097.png)
![2-chloro-N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2687098.png)
